

A Technical Guide to the Biosynthetic Pathway of 1-Deoxysphingosine (m18:1(14Z))

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Compound of Interest

Compound Name: 1-Deoxysphingosine (m18:1(14Z))

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxysphingolipids (1-deoxySLs) represent an atypical class of sphingolipids characterized by the absence of a hydroxyl group at the C1 position of the sphingoid base backbone. This structural alteration prevents their canonical degradation and conversion into complex sphingolipids, leading to their accumulation and associated cellular toxicity. The most prominent endogenous 1-deoxysphingosine species is **1-deoxysphingosine (m18:1(14Z))**, which is formed through a non-canonical biosynthetic pathway initiated by the enzyme Serine Palmitoyltransferase (SPT).

Pathologically elevated levels of 1-deoxySLs are the hallmark of Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), a rare inherited peripheral neuropathy caused by mutations in the genes encoding SPT subunits.[1][2] Furthermore, increased 1-deoxySL levels have been implicated in the pathogenesis of type 2 diabetes and chemotherapy-induced neuropathy, suggesting a broader role in metabolic and neurodegenerative diseases.[1][2]

This technical guide provides an in-depth overview of the core biosynthetic pathway of **1-deoxysphingosine (m18:1(14Z))**, summarizing key enzymatic steps, quantitative data, and detailed experimental protocols for its study.

Core Biosynthetic Pathway



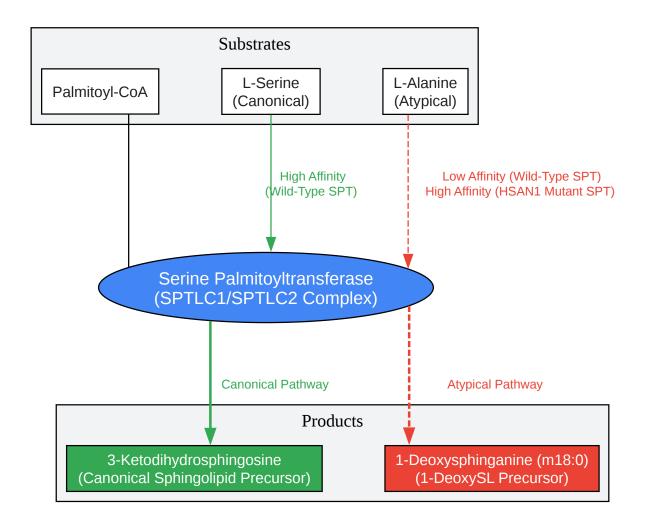
The biosynthesis of **1-deoxysphingosine (m18:1(14Z))** is a multi-step process originating in the endoplasmic reticulum (ER). It begins with an atypical condensation reaction catalyzed by SPT, followed by desaturation.

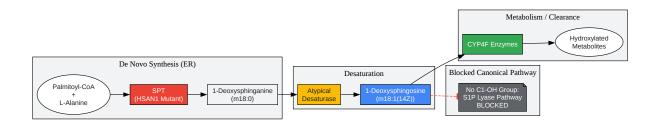
Serine Palmitoyltransferase: The Initiating Enzyme

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo synthesis of all sphingolipids.[3] The mammalian SPT is a complex of at least two core subunits, SPTLC1 and SPTLC2, with SPTLC3 acting as a third subunit that can modulate its activity and substrate preference. While the canonical function of SPT is to catalyze the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all canonical sphingolipids, the enzyme exhibits substrate promiscuity.[4][5]

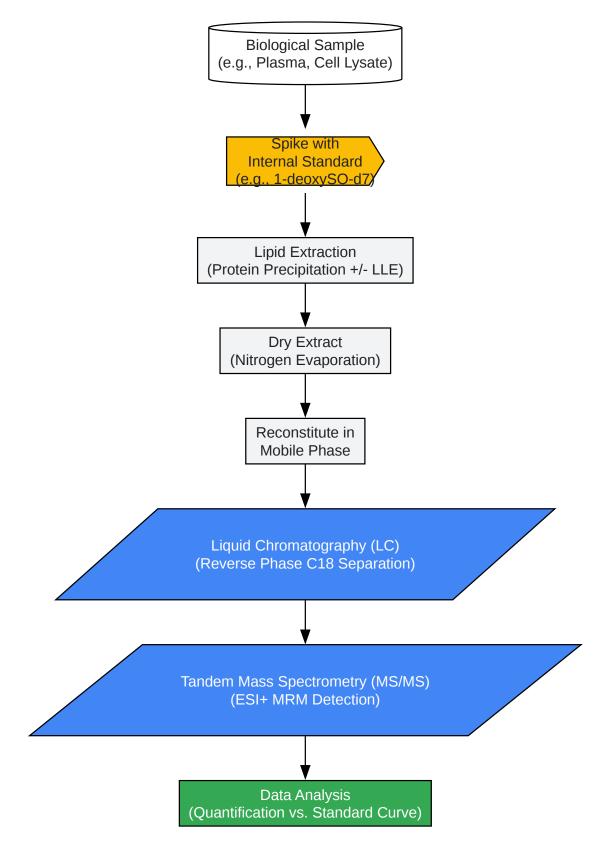
The synthesis of 1-deoxySLs is initiated when SPT utilizes L-alanine instead of L-serine as its amino acid substrate.[4] This reaction yields 1-deoxysphinganine (also known as m18:0 deoxysphinganine), the saturated precursor to 1-deoxysphingosine. Under normal physiological conditions, the affinity of wild-type SPT for L-serine is much higher than for L-alanine. However, certain mutations in SPTLC1 or SPTLC2, characteristic of HSAN1, alter the enzyme's active site, increasing its affinity for L-alanine and leading to the pathological production of 1-deoxysphinganine.[1][6]











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